molecular formula C11H14N2O2 B13970874 6-Cyclohexylpyrimidine-4-carboxylic acid

6-Cyclohexylpyrimidine-4-carboxylic acid

Cat. No.: B13970874
M. Wt: 206.24 g/mol
InChI Key: UUVJOSHYDYBEJL-UHFFFAOYSA-N
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Description

6-Cyclohexylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a cyclohexyl substituent at position 6 and a carboxylic acid group at position 3. Pyrimidine carboxylic acids are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity and capacity for hydrogen bonding. The cyclohexyl group introduces steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological interactions compared to other substituents (e.g., hydroxy, chloro, or amino groups) .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-cyclohexylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15)

InChI Key

UUVJOSHYDYBEJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylpyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with ethyl cyanoacetate followed by cyclization with formamide can yield the desired compound. The reaction conditions typically involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 6-Cyclohexylpyrimidine-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Cyclohexylpyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclohexylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

The following analysis compares 6-cyclohexylpyrimidine-4-carboxylic acid with structurally related pyrimidine-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects on Physicochemical Properties

Substituents at positions 2, 5, and 6 significantly alter electronic, steric, and solubility profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
6-Cyclohexylpyrimidine-4-carboxylic acid 6-Cyclohexyl C₁₁H₁₆N₂O₂ 220.26 (calculated) High hydrophobicity; potential steric hindrance at position 6
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid 6-Hydroxy, 2-Phenyl C₁₁H₈N₂O₃ 216.19 Tautomerism due to hydroxy group; increased acidity and aqueous solubility
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Chloro, 6-Methyl C₆H₅ClN₂O₂ 172.57 Electron-withdrawing Cl enhances acidity; methyl group donates electrons
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid 5-Cl, 2-Cyclopropyl, 6-Hydroxy C₈H₇ClN₂O₃ 214.61 Cyclopropyl strain may affect conformation; Cl and hydroxy enhance reactivity
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid 2-Cyclopropyl, 6-Methyl C₉H₁₀N₂O₂ 178.19 Moderate hydrophobicity; cyclopropyl may stabilize molecular interactions
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid 6-Cl, 2-Pyridinyl C₁₀H₆ClN₃O₂ 235.63 Pyridine ring enables π-π stacking; Cl enhances electrophilic substitution
Key Observations:
  • Hydrophobicity: Cyclohexyl and cyclopropyl groups reduce aqueous solubility compared to polar substituents (e.g., hydroxy or amino groups) .
  • Acidity : Electron-withdrawing groups (e.g., Cl) increase the carboxylic acid's acidity, whereas electron-donating groups (e.g., methyl) reduce it .
  • Tautomerism: Hydroxy substituents at position 6 (e.g., 6-hydroxy-2-phenyl derivative) enable keto-enol tautomerism, influencing reactivity and binding modes .

Biological Activity

6-Cyclohexylpyrimidine-4-carboxylic acid (CPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Cyclohexylpyrimidine-4-carboxylic acid has the molecular formula C11H14N2O2C_{11}H_{14}N_{2}O_{2} and features a pyrimidine ring substituted with a cyclohexyl group and a carboxylic acid functional group. Its structure is pivotal for its interaction with biological targets, influencing its pharmacokinetics and dynamics.

Anticancer Properties

CPC has been investigated for its anticancer properties, particularly as an inhibitor of histone deacetylases (HDACs). Studies have shown that compounds similar to CPC can induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of pyrimidine carboxylic acids have demonstrated significant antiproliferative effects on various cancer cell lines, suggesting that structural modifications can enhance their activity .

Table 1: Summary of Anticancer Activity of Pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6-Cyclohexylpyrimidine-4-carboxylic acidK5621.5HDAC inhibition, apoptosis induction
D28 (similar structure)K5622.0Cell cycle arrest at G2/M phase
SAHAK5621.0HDAC inhibition

The mechanism by which CPC exerts its biological effects primarily involves the inhibition of HDACs, which are crucial for regulating gene expression related to cell proliferation and survival. By inhibiting these enzymes, CPC can lead to increased acetylation of histones, resulting in altered gene expression patterns that promote apoptosis in cancer cells .

Study on HDAC Inhibition

In a recent study, CPC derivatives were evaluated for their HDAC inhibitory activity. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced the inhibitory potency against HDACs. For example, compounds with smaller substituents showed improved activity compared to larger groups .

Figure 1: Structure-Activity Relationship (SAR) Analysis
The SAR analysis illustrated that modifications at specific positions on the pyrimidine ring could lead to enhanced anticancer activity.

Apoptosis Induction

Another study demonstrated that treatment with CPC led to a dose-dependent increase in apoptosis in K562 cells. The proportion of apoptotic cells increased significantly when treated with higher concentrations of CPC, indicating its potential as an effective anticancer agent .

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